2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide
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Overview
Description
The study and development of difluorobenzamide derivatives, including pyrazolyl and pyridazinyl moieties, are of significant interest in medicinal chemistry due to their potential biological activities. These compounds are synthesized through multi-step reactions, starting from basic aromatic or heteroaromatic compounds, and are characterized by their complex molecular structures and diverse chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds, such as 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, involves multiple steps starting from 2,6-difluorobenzoic acid, leading to compounds with potential as PET agents for imaging in cancers (Wang et al., 2013). This showcases the complex synthetic routes required for such compounds, highlighting the intricacies involved in their preparation.
Molecular Structure Analysis
The molecular structure of difluorobenzamide derivatives is characterized by X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations, providing insights into their crystalline forms and intermolecular interactions. For instance, antipyrine-like derivatives show significant stabilization through hydrogen bonding and electrostatic energy contributions, indicating the importance of molecular interactions in defining the properties of these compounds (Saeed et al., 2020).
Scientific Research Applications
Synthesis and Imaging Applications
The compound 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide, due to its structural complexity, may have potential applications in the synthesis of new chemical entities for imaging purposes. A related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized and evaluated as a PET imaging agent for B-Raf(V600E) in cancers, showcasing the potential of fluorinated benzamides in imaging applications (Wang et al., 2013).
Polymer Synthesis
Fluorinated benzamides, similar to the one , have been utilized in the synthesis of polymers with unique properties. For example, chain-growth polycondensation was used to synthesize well-defined aromatic polyamides, highlighting the role of benzamide derivatives in creating polymers with low polydispersity and defined molecular weights (Yokozawa et al., 2002).
Antiviral Activity
Benzamide-based compounds have been explored for their antiviral activities. A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against avian influenza virus, suggesting the potential of such compounds in antiviral research (Hebishy et al., 2020).
Material Science
In material science, the incorporation of fluorinated benzamides into molecular solids can lead to materials with strong hydrogen bonds and unique intermolecular interactions. A study on tetrafluoroterephthalic acid and its crystals with various aza compounds demonstrated the significance of such interactions in forming supramolecular structures, which could be beneficial in designing new materials (Wang et al., 2014).
Drug Discovery
The structure and synthesis of compounds like 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide can also play a significant role in the discovery of new drugs. For instance, the synthesis of 3-amino-4-fluoropyrazoles has shown potential in medicinal chemistry as building blocks for further functionalization, indicating the versatility of fluorinated benzamides in drug development (Surmont et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-difluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O/c1-13-14(2)30-31(15(13)3)22-11-10-21(28-29-22)26-17-5-7-18(8-6-17)27-23(32)19-9-4-16(24)12-20(19)25/h4-12H,1-3H3,(H,26,28)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFYXYZEMWKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide |
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